
Acetic acid;tritriacontan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;tritriacontan-1-ol is a compound that combines acetic acid, a simple carboxylic acid, with tritriacontan-1-ol, a long-chain alcohol. Acetic acid is well-known for its role in vinegar and various industrial applications, while tritriacontan-1-ol is a higher alcohol with a 33-carbon chain. This compound is of interest due to its unique combination of properties from both acetic acid and tritriacontan-1-ol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tritriacontan-1-ol typically involves the esterification of acetic acid with tritriacontan-1-ol. This reaction can be catalyzed by mineral acids such as sulfuric acid. The reaction conditions usually involve heating the reactants to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve continuous processes where acetic acid and tritriacontan-1-ol are fed into a reactor with a catalyst. The reaction mixture is then heated, and the product is continuously removed and purified.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;tritriacontan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group in tritriacontan-1-ol can be oxidized to form a carboxylic acid.
Reduction: The ester bond can be reduced to yield the original alcohol and acetic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions can be used under basic conditions.
Major Products
Oxidation: The major product is tritriacontanoic acid.
Reduction: The products are tritriacontan-1-ol and acetic acid.
Substitution: Depending on the nucleophile, various substituted esters can be formed.
Wissenschaftliche Forschungsanwendungen
Acetic acid;tritriacontan-1-ol has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: Its long-chain alcohol component is of interest in studies of lipid metabolism and membrane structure.
Industry: Used in the production of specialty chemicals and as a surfactant in various formulations.
Wirkmechanismus
The mechanism of action of acetic acid;tritriacontan-1-ol involves its interaction with biological membranes due to its amphiphilic nature. The acetic acid component can participate in hydrogen bonding and ionic interactions, while the long-chain alcohol can integrate into lipid bilayers, affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid;hexadecan-1-ol: A similar ester with a shorter alcohol chain.
Acetic acid;octadecan-1-ol: Another ester with an 18-carbon alcohol chain.
Uniqueness
Acetic acid;tritriacontan-1-ol is unique due to its exceptionally long alcohol chain, which imparts distinct physical and chemical properties compared to shorter-chain esters. This makes it particularly useful in studies of long-chain alcohol behavior and applications requiring high hydrophobicity.
Eigenschaften
CAS-Nummer |
103215-67-4 |
|---|---|
Molekularformel |
C35H72O3 |
Molekulargewicht |
540.9 g/mol |
IUPAC-Name |
acetic acid;tritriacontan-1-ol |
InChI |
InChI=1S/C33H68O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34;1-2(3)4/h34H,2-33H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
DDRRTSVCTXXJNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


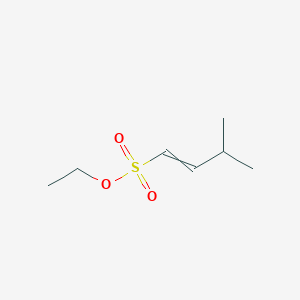
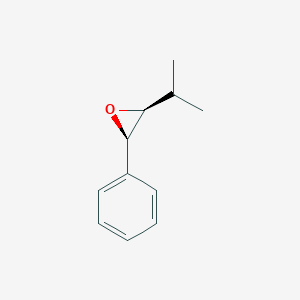
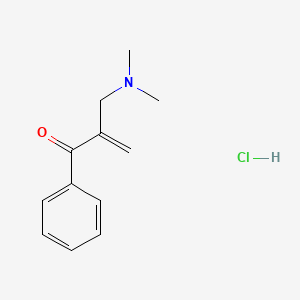
![2-({[1-Chloro-3-(cyclopentylmethoxy)propan-2-yl]oxy}methyl)oxirane](/img/structure/B14338337.png)
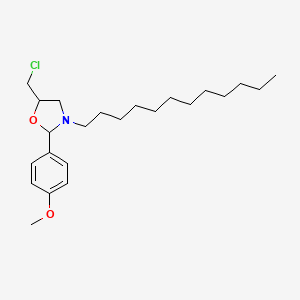
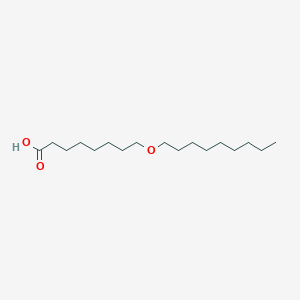
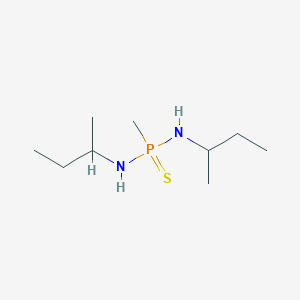
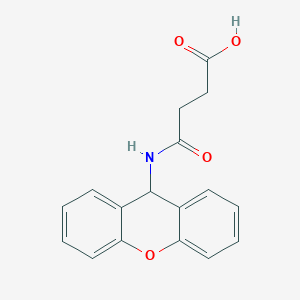
![Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate](/img/structure/B14338375.png)
dimethylsilane](/img/structure/B14338378.png)


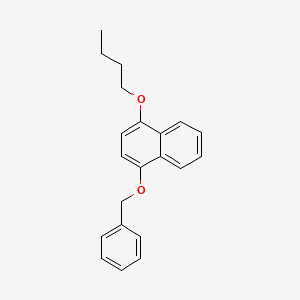
![3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14338403.png)
